N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide
Description
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-21-9-8-14-5-6-15(11-16(14)21)19(22)20-12-13-4-7-17(23-2)18(10-13)24-3/h4-11H,12H2,1-3H3,(H,20,22) |
InChI Key |
IHHSLCPMIVASCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the 3,4-Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3,4-dimethoxybenzyl chloride and the indole derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, to introduce different substituents.
Common Reagents and Conditions
Oxidation: DDQ in the presence of an acid catalyst.
Reduction: Sodium borohydride in an appropriate solvent such as ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Studies: It is used as a probe to study various biological processes and pathways.
Chemical Biology: The compound serves as a tool for investigating the interactions between small molecules and biological macromolecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Core Structure Differences
- Target Compound : Features an indole core with a carboxamide-linked 3,4-dimethoxybenzyl group.
- Evidence Compounds: Isoquinoline derivatives (e.g., compounds 6d–6h) possess a tetrahydroisoquinoline core with substituents like methyl, phenyl, or sulfonyl groups .
| Property | N-(3,4-Dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide | Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) | 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) |
|---|---|---|---|
| Core Structure | Indole | Isoquinoline | Isoquinoline |
| Key Substituents | 3,4-Dimethoxybenzyl, methyl | Ethyl carboxylate, methyl | Phenyl carboxamide, methyl |
| Lipophilicity (LogP) | Estimated higher due to benzyl group | Moderate (carboxylate reduces lipophilicity) | Higher (phenyl group enhances lipophilicity) |
| Bioactivity | Potential CNS modulation (inferred from indole analogs) | Antihypertensive or adrenergic activity (common in isoquinolines) | Enzyme inhibition (e.g., phosphodiesterases) |
Functional Group Analysis
- 3,4-Dimethoxybenzyl Group : Present in the target compound and absent in evidence compounds. This group enhances membrane permeability and may confer selectivity for receptors like serotonin or dopamine due to methoxy interactions .
- Carboxamide Linkage: Shared with compound 6f, but the target compound’s benzyl group vs.
- Methyl Substituents : The 1-methyl group in the indole core may reduce metabolic oxidation compared to unmethylated analogs, improving stability .
Pharmacological Implications
- Target Compound : The indole core and dimethoxybenzyl group suggest possible activity in serotoninergic pathways (e.g., 5-HT receptor modulation) or kinase inhibition, as seen in indole-based drugs like sunitinib.
- Evidence Compounds: Isoquinoline derivatives (e.g., 6d, 6e) are often associated with cardiovascular or antimicrobial applications due to their rigidity and planar aromatic systems .
Biological Activity
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
This compound belongs to the indole family, which is known for various biological activities. The presence of the indole moiety is significant as it contributes to the compound's interaction with biological targets.
Anticancer Activity
Research has indicated that compounds containing indole structures often exhibit anticancer properties. For instance, studies have shown that derivatives of indole can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the generation of reactive oxygen species (ROS) .
A specific study on related indole derivatives demonstrated that they exhibited significant cytotoxicity against MCF-7 breast cancer cells compared to normal cell lines. The mechanism involved DNA intercalation and subsequent apoptosis induction .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro studies indicate that this compound displays inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The well diffusion method revealed superior antimicrobial activity compared to some standard antibiotics .
The mechanisms underlying the biological activities of this compound include:
- DNA Intercalation : The compound’s ability to intercalate into DNA may disrupt replication and transcription processes, leading to cell death in rapidly dividing cancer cells.
- Caspase Activation : Induction of apoptosis via caspase pathways is critical for its anticancer activity.
- Oxidative Stress : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxic effects.
Data Summary
Study on Anticancer Effects
A study published in 2024 investigated the anticancer effects of various indole derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in MCF-7 cells while sparing normal human fibroblasts. The authors concluded that the compound could be a promising candidate for further development as an anticancer agent .
Study on Antimicrobial Properties
Another study focused on the antimicrobial activity of several indole derivatives against common pathogens. This compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as an alternative treatment option for bacterial infections resistant to conventional antibiotics .
Q & A
Q. How do substituents on the benzyl group influence adsorption and bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
